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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

For Immediate Release: Researchers and drug development professionals now have access to
a comprehensive analysis of the efficacy of UMM-766, a novel nucleoside analog, in animal
studies targeting orthopoxvirus infections. This comparison guide synthesizes available
preclinical data, offering a clear overview of the compound's performance and the
methodologies used in its evaluation.

UMM-766, an orally available small molecule, has shown potent, broad-spectrum antiviral
activity against several orthopoxviruses.[1][2][3] The primary evidence for its efficacy comes
from a key study in a murine model of severe orthopoxvirus infection, where the compound was
evaluated for its ability to protect against disease and reduce viral load.[1][2][3]

Comparative Efficacy of UMM-766 in a Murine
Orthopoxvirus Model

A pivotal study conducted in BALB/c mice challenged with a lethal dose of vaccinia virus
(VACV) demonstrated a clear dose-dependent survival advantage with UMM-766 treatment.[2]
The primary alternative against which UMM-766 was tested in this preclinical setting was a
vehicle control.
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. Statistical
Treatment . Median o
Dosage Survival Rate ] Significance
Group Survival .
(vs. Vehicle)
Not specified in P <0.0015 (vs 1
abstracts, but N mg/kg), P <
UMM-766 10 mg/kg o Not specified
significantly 0.0258 (vs 3
higher mg/kg)
UMM-766 3 mg/kg 30% 8 days P =0.0048
Not statistically
UMM-766 1 mg/kg 10% 8 days o
significant
Vehicle Control N/A 0% Not specified N/A

Data sourced from a study in a murine model of severe orthopoxvirus infection.[2]

In addition to improving survival, treatment with UMM-766 resulted in a marked reduction in
viral levels and significantly decreased lesions in the lungs and nasal cavity of the infected
animals, particularly in the 10 mg/kg dosing group.[1][2][3]

Experimental Protocols

The evaluation of UMM-766's in vivo efficacy followed a rigorous experimental design to
assess its post-exposure therapeutic potential.

Animal Model:

e Species: BALB/c mice (6-11 weeks old, male and female) were utilized for the study.[2][4]
Two age groups were used to create both severe (7-week-old mice) and sublethal (10-11-
week-old mice) disease models.[2][4]

Infection Protocol:
¢ Virus: Vaccinia virus (VACV).

o Challenge: Mice were exposed to VACYV via intranasal instillation, a route of infection that
mimics the natural transmission of orthopoxviruses in humans.[2] A challenge dose of 5.5 x

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/product/b15568508?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38391232/
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://www.benchchem.com/product/b15568508?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.researchgate.net/figure/Efficacy-of-UMM-766-in-a-lethal-and-semi-lethal-exposure-of-VACV-in-mice-BALB-c-mice_fig2_378439064
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.researchgate.net/figure/Efficacy-of-UMM-766-in-a-lethal-and-semi-lethal-exposure-of-VACV-in-mice-BALB-c-mice_fig2_378439064
https://journals.asm.org/doi/10.1128/spectrum.03586-23
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

10° plaque-forming units (pfu) was used.[4]

Treatment Regimen:

Compound: UMM-766 was administered orally.

Dosing: Three different doses were evaluated: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[2]

Frequency: Dosing was performed once daily for a duration of 7 days, starting on day 1 post-
infection.[2][4]

Control Group: A control group received a vehicle solution.
Efficacy Endpoints:
e Survival: The primary endpoint was survival, monitored over the course of the study.[2]

 Virology: Viral levels in tissues were quantified to determine the effect of the compound on
viral replication.[1][2]

o Histopathology: Tissues, including the lung and nasal cavity, were harvested from a subset of
animals on day 6 post-exposure and from survivors at day 21.[3][5] These tissues were
examined for pathological changes such as inflammation, edema, and the presence of viral
proteins via immunohistochemistry (IHC).[3][5]

Proposed Mechanism of Action and Experimental
Workflow

UMM-766 is identified as a nucleoside inhibitor.[1][3] This class of drugs typically functions by
interfering with viral DNA or RNA synthesis, thereby halting viral replication. One study
suggests that UMM-766 may act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]
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Caption: Proposed mechanism of action for UMM-766 as a viral DdRp inhibitor.
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The workflow for the pivotal animal study provides a clear model for evaluating antiviral
compounds against orthopoxviruses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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